molecular formula C38H41N7O5S2 B044453 (2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone CAS No. 120853-17-0

(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone

Cat. No. B044453
CAS RN: 120853-17-0
M. Wt: 739.9 g/mol
InChI Key: XWRRCRXUEXAWCD-ILHVVAMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lissoclinamide 5 is a natural product found in Lissoclinum patella with data available.

Scientific Research Applications

  • Antiviral Activity : Research demonstrates the development of nucleoside analogues based on a methylenecyclopropane structure, showing antiviral activity against human and murine cytomegalovirus, Epstein-Barr virus, and hepatitis B virus (Qiu et al., 1998).

  • Complex Chemistry : Studies on rhodium complexes of macrocyclic ligands, including those with a 2,6-di(thiomethyl)pyridine sub-unit, demonstrate intricate chemical interactions and the potential for novel chemical synthesis and applications (Helps et al., 1989).

  • Antibacterial Agents : Synthesis of carbapenem derivatives from aminopenicillanic acid is another area of research, highlighting the pursuit of new antibacterial agents (Coulton & François, 1991).

  • Cycloaddition Reactions : The generation and [4+3] cycloaddition of oxallyl intermediates from various ketones and acetones, indicating advancements in organic synthesis techniques (Föhlisch et al., 1987).

  • Conversion of D-penicillamine : Research on the conversion of D-penicillamine into DL-2-methylpenicillamine using thietan-2-one-based chemistry explores the potential for developing new pharmaceutical compounds (Al-Zaidi et al., 1983).

  • Model for Triterpene Synthesis : A study presents a model for triterpene side-chain synthesis, highlighting the importance of this compound class in natural product synthesis and drug development (Wang & Reusch, 1983).

  • Cytotoxic Activity : Extraction and study of lupane triterpenoids from Acacia mellifera have shown significant cytotoxic activity against certain cancer cell lines, indicating potential in cancer treatment (Mutai et al., 2007).

  • Organic Synthesis and Structure Elucidation : The synthesis of new icetexane diterpenoid compounds and their structural elucidation through crystallography demonstrates advancements in organic chemistry and molecular design (Razak et al., 2011).

  • Polyamine Receptors : Investigation of polyamine receptors capable of complexing L-glutamate in water at physiological pH, an area relevant to biochemistry and pharmaceutical sciences (Miranda et al., 2004).

properties

CAS RN

120853-17-0

Product Name

(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone

Molecular Formula

C38H41N7O5S2

Molecular Weight

739.9 g/mol

IUPAC Name

(2S,8S,15R,22S,25S,26R)-8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone

InChI

InChI=1S/C38H41N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19-22,25-26,29-31H,10,15-18H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)/t22-,25-,26+,29+,30+,31+/m1/s1

InChI Key

XWRRCRXUEXAWCD-ILHVVAMWSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@@H](C4=NC(=CS4)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Other CAS RN

120853-17-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone
Reactant of Route 2
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone
Reactant of Route 3
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone
Reactant of Route 4
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone
Reactant of Route 5
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone
Reactant of Route 6
(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone

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